molecular formula C21H22Cl2N2O2 B2933932 N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 318517-26-9

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B2933932
CAS No.: 318517-26-9
M. Wt: 405.32
InChI Key: SLUWROSQCQYTEX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a synthetic isoquinoline derivative featuring a tert-butyl carboxamide group and a 3,5-dichlorobenzoyl substituent. Its structure combines aromatic and aliphatic moieties, with the dichlorobenzoyl group enhancing lipophilicity and electronic complexity.

Properties

IUPAC Name

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c1-21(2,3)24-19(26)18-10-13-6-4-5-7-14(13)12-25(18)20(27)15-8-16(22)11-17(23)9-15/h4-9,11,18H,10,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUWROSQCQYTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced via an acylation reaction using 3,5-dichlorobenzoyl chloride and a suitable base.

    Attachment of the tert-Butyl Group: The tert-butyl group is incorporated through a nucleophilic substitution reaction using tert-butylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Differences

(a) N-tert-butyl decahydro-3-isoquinolinecarboxamide
  • Structure: Shares the tert-butyl carboxamide and isoquinoline core but lacks the dichlorobenzoyl group and has a fully saturated decahydro ring.
  • The absence of chlorine substituents decreases lipophilicity, which may limit membrane permeability in biological systems .
  • Applications : Used in synthetic intermediates or bioactive molecule frameworks.
(b) Butylated Hydroxytoluene (BHT)
  • Structure: A phenolic antioxidant with tert-butyl groups.
  • Properties: BHT’s phenolic -OH group enables radical scavenging via hydrogen donation. In contrast, the target compound’s dichlorobenzoyl group lacks this mechanism, suggesting divergent roles (e.g., enzyme inhibition or material stabilization) .
(c) PTIO (2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide)
  • Structure: Contains tert-butyl-like groups but functions as a nitric oxide (NO) scavenger.
  • Properties: The target compound’s isoquinoline core and amide linkage may prioritize binding to proteins or enzymes over direct radical scavenging .

Key Physicochemical and Functional Properties

Property Target Compound N-tert-butyl decahydro-3-isoquinolinecarboxamide BHT PTIO
Molecular Weight ~450 g/mol (estimated) ~250 g/mol 220.36 g/mol 222.29 g/mol
Lipophilicity (LogP) High (due to Cl and benzoyl) Moderate Moderate (LogP ~5.1) Low
Key Functional Groups Dichlorobenzoyl, tert-butyl amide Saturated isoquinoline, tert-butyl amide Phenolic -OH, tert-butyl Tetramethylimidazoline, NO-scavenging
Hypothesized Applications Enzyme inhibition, materials science Bioactive intermediates Antioxidant in food/pharma NO modulation in biochemistry

Substituent Effects on Functionality

  • 3,4-Dihydro Isoquinoline Core: Partial unsaturation may increase rigidity compared to decahydro analogs, affecting conformational stability in biological interactions.
  • tert-Butyl Carboxamide : Improves metabolic stability and solubility in organic solvents, aligning with trends observed in tert-butyl-containing antioxidants like BHT and TBHQ .

Biological Activity

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoquinoline core with a tert-butyl group and a dichlorobenzoyl moiety. The molecular formula is C18H19Cl2N3O, and it has a molecular weight of approximately 367.26 g/mol. The presence of the dichlorobenzoyl group is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available isoquinoline derivatives. The synthetic route often includes the formation of the isoquinoline core followed by acylation with 3,5-dichlorobenzoyl chloride to introduce the benzoyl moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung)5.2
MOLT-3 (Leukemia)0.8
HepG2 (Liver)4.0

The compound exhibited significant cytotoxicity against these cell lines, particularly against MOLT-3 cells, where it showed an IC50 value of 0.8 µM, indicating potent activity .

The mechanism underlying its anticancer effects may involve the inhibition of critical cellular pathways associated with cancer cell proliferation and survival. Specifically, it has been suggested that compounds with similar structures can inhibit ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on several thiosemicarbazone analogs indicated that structural modifications could significantly enhance their cytotoxic properties. The presence of hydrophobic groups was crucial for increased potency against cancer cell lines .
  • Antimicrobial Efficacy : Another research highlighted the importance of structural diversity in enhancing antimicrobial activity. Compounds structurally similar to this compound were found to exhibit varying degrees of effectiveness against bacterial and fungal strains .

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